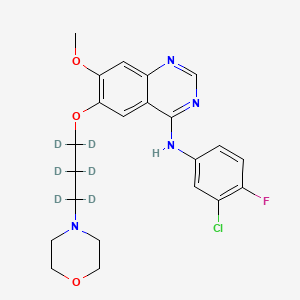

Gefitinib-d6

Vue d'ensemble

Description

Le Géfitinib-d6 est une forme deutérée du géfitinib, un inhibiteur sélectif de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR) de petite taille. Le géfitinib est principalement utilisé pour le traitement du cancer du poumon non à petites cellules (CPNPC) avec des mutations activantes de la tyrosine kinase EGFR . La version deutérée, le Géfitinib-d6, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et les voies métaboliques du géfitinib en raison de sa stabilité accrue et de son taux métabolique réduit .

Mécanisme D'action

Target of Action

Gefitinib-d6, like its parent compound Gefitinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival . It is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This selective inhibition disrupts the signaling cascades downstream of EGFR, leading to inhibited malignant cell proliferation .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, and the p53 signaling pathway . Notably, it has been observed that Gefitinib can regulate the negative interaction between MIG6 and STAT3 . This regulation plays a significant role in the sustained activation of STAT3 and resistance to EGFR-TKIs .

Pharmacokinetics

This compound, like Gefitinib, is extensively metabolized in patients . Excretion is predominantly via the feces, with renal elimination accounting for less than 4% of the administered dose . The ADME properties of this compound are expected to be similar to those of Gefitinib, which has a bioavailability of 59% and a protein binding of 90% .

Result of Action

The action of this compound leads to several molecular and cellular effects. It inhibits the proliferation of non-small cell lung cancer (NSCLC) cells and enhances apoptosis . It also inhibits migration in gefitinib-resistant lung cancer cell lines . At the molecular level, this compound causes a rapid increase in the level of the proapoptotic BH3-only protein BIM .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) and Predicted No Effect Concentration (PNEC) ratio suggest that the use of Gefitinib presents an insignificant risk to the environment . .

Analyse Biochimique

Biochemical Properties

Gefitinib-d6 plays a crucial role in biochemical reactions by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through the binding of this compound to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation of tyrosine residues on the receptor. This action blocks downstream signaling pathways that are essential for cell proliferation and survival. This compound interacts with various biomolecules, including the epidermal growth factor receptor, ATP, and other proteins involved in the EGFR signaling pathway .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those with overexpressed or mutated epidermal growth factor receptor. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. It influences cell signaling pathways by blocking the activation of downstream molecules such as phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinase (ERK). Additionally, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of the epidermal growth factor receptor tyrosine kinase, leading to the inhibition of receptor autophosphorylation. This inhibition prevents the activation of downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways. By blocking these pathways, this compound effectively halts cell proliferation and induces apoptosis in cancer cells. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and cellular adaptation. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under suboptimal conditions. Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis. Some cells may develop resistance to this compound over time, necessitating combination therapies or alternative treatment strategies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces tumor size in xenograft models of non-small cell lung cancer. At higher doses, this compound may cause toxic effects, including gastrointestinal disturbances, liver toxicity, and skin rashes. The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to balance efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways of this compound involve O-demethylation, oxidative defluorination, and oxidation of the quinazoline ring. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The deuterium labeling in this compound allows for more accurate tracking of these metabolic processes in vivo and in vitro .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is actively transported by ATP-binding cassette (ABC) transporters, such as ABCC10, which can influence its intracellular accumulation and efficacy. This compound is widely distributed in tissues, with higher concentrations observed in the liver, lungs, and tumors. The distribution of this compound is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake mechanisms .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and cell membrane, where it interacts with the epidermal growth factor receptor. The subcellular localization of this compound is critical for its activity, as it needs to be in proximity to the receptor to exert its inhibitory effects. Additionally, this compound may undergo post-translational modifications that influence its localization and function within the cell .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Géfitinib-d6 implique l'incorporation d'atomes de deutérium dans la molécule de géfitinib. Une méthode courante est la réaction d'échange hydrogène-deutérium, où les atomes d'hydrogène de la molécule sont remplacés par des atomes de deutérium en utilisant des réactifs deutérés dans des conditions spécifiques . Une autre approche implique l'utilisation de matières premières deutérées dans la synthèse du géfitinib, ce qui garantit que le produit final est deutéré .

Méthodes de production industrielle

La production industrielle du Géfitinib-d6 suit des principes similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants deutérés de haute pureté pour garantir la cohérence et la qualité du produit final. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour surveiller la pureté et la composition isotopique du produit .

Analyse Des Réactions Chimiques

Types de réactions

Le Géfitinib-d6 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres réducteurs en conditions de température et de pression contrôlées.

Substitution : Halogènes, nucléophiles et autres réactifs dans des conditions spécifiques telles que la température, la pression et le choix du solvant.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du géfitinib-d6 peut conduire à la formation de dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines deutérés .

Applications de la recherche scientifique

Le Géfitinib-d6 est largement utilisé dans la recherche scientifique pour diverses applications :

Pharmacocinétique : Étude de l'absorption, de la distribution, du métabolisme et de l'excrétion du géfitinib dans l'organisme.

Voies métaboliques : Investigation des voies métaboliques et identification des métabolites du géfitinib.

Développement de médicaments : Développement de nouveaux médicaments et formulations à partir des données pharmacocinétiques et métaboliques obtenues à partir d'études sur le géfitinib-d6.

Recherche sur le cancer : Compréhension des mécanismes d'action et de résistance du géfitinib dans les cellules cancéreuses

Mécanisme d'action

Le Géfitinib-d6, comme le géfitinib, inhibe la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR) en se liant au site de liaison de l'adénosine triphosphate (ATP) de l'enzyme. Cette inhibition bloque les cascades de signalisation en aval, ce qui entraîne l'inhibition de la prolifération et de la survie cellulaires . Les cibles moléculaires et les voies impliquées incluent la voie de signalisation EGFR, qui est souvent surexprimée dans certaines cellules de carcinome humain, telles que les cellules cancéreuses du poumon et du sein .

Applications De Recherche Scientifique

Gefitinib-d6 is widely used in scientific research for various applications:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of gefitinib in the body.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of gefitinib.

Drug Development: Developing new drugs and formulations based on the pharmacokinetic and metabolic data obtained from this compound studies.

Cancer Research: Understanding the mechanisms of action and resistance of gefitinib in cancer cells

Comparaison Avec Des Composés Similaires

Le Géfitinib-d6 est comparé à d'autres composés similaires tels que l'erlotinib et l'afatinib :

Erlotinib : Un autre inhibiteur de la tyrosine kinase EGFR de première génération ayant une efficacité similaire, mais des profils de sécurité différents.

Le Géfitinib-d6 est unique en raison de sa nature deutérée, qui offre une stabilité accrue et un taux métabolique réduit, ce qui en fait un outil précieux dans les études pharmacocinétiques et métaboliques .

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGALLCVXEZPNRQ-AQCDAZAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that Gefitinib enhances the inhibitory effect of Cisplatin when administered after Cisplatin treatment. What is the proposed mechanism behind this enhanced effect?

A1: While the research demonstrates the enhanced inhibitory effect of the Gefitinib and Cisplatin combination [, ], it doesn't delve into the specific mechanism behind this synergy. Further research is needed to understand if this enhanced effect is due to Gefitinib directly impacting Cisplatin's mechanism of action, influencing downstream pathways affected by Cisplatin, or a combination of both.

Q2: The study focuses on the in vivo effects of Gefitinib on a murine model. Were any in vitro studies conducted to assess Gefitinib's impact on H22 hepatocarcinoma cell proliferation or other cellular mechanisms?

A2: The provided abstracts [, ] don't mention any in vitro studies conducted on H22 hepatocarcinoma cells using Gefitinib. In vitro studies would be beneficial to elucidate the drug's direct effects on these cells, exploring mechanisms like cell cycle arrest, apoptosis induction, or alterations in signaling pathways.

Q3: The study focuses on a specific dosage and administration schedule for Gefitinib. Could altering the dosage or schedule further enhance its efficacy, potentially minimizing the required Cisplatin dose and reducing side effects?

A3: The research utilized a specific Gefitinib dosage and schedule (100 mg/kg body weight daily) [, ]. Whether modifying this regimen could yield improved efficacy or allow for Cisplatin dose reduction requires further investigation. Exploring different dosages and schedules, alongside in vitro studies to determine optimal drug exposure, could provide valuable insights into maximizing therapeutic benefit while minimizing potential side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride](/img/structure/B593778.png)

![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)